[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine typically involves the reaction of 4-bromo-N,N-dimethylaniline with 2-(1-pyrrolidinyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- [4-(2-Aminoethyl)phenyl]dimethylamine
- [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]methylamine
- [4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]ethylamine
Uniqueness
[4-(2-Amino-1-pyrrolidin-1-ylethyl)phenyl]dimethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-amino-1-pyrrolidin-1-ylethyl)-N,N-dimethylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-16(2)13-7-5-12(6-8-13)14(11-15)17-9-3-4-10-17/h5-8,14H,3-4,9-11,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAOMESBLDANMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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